2-((3-Chlorophenoxy)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chlorophenoxy)methyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a phenyl group substituted with a chlorophenoxy methyl group and an amino group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenoxy)methyl)aniline typically involves the reaction of 3-chlorophenol with formaldehyde and aniline. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chlorophenol is replaced by the aniline group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorophenoxy)methyl)aniline undergoes various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-((3-Chlorophenoxy)methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3-Chlorophenoxy)methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenoxy)aniline
- 2-(2,4-Dichlorophenoxy)aniline
- 3-Chloro-4-(2,4-Dichlorophenoxy)aniline
Uniqueness
2-((3-Chlorophenoxy)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .
Properties
CAS No. |
95539-64-3 |
---|---|
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-[(3-chlorophenoxy)methyl]aniline |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9,15H2 |
InChI Key |
WKIFPCHNSIXPFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.